molecular formula C19H18ClN3OS B2815590 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 897471-23-7

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2815590
CAS No.: 897471-23-7
M. Wt: 371.88
InChI Key: FIPWKZUBZWRHJW-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry. They exhibit good biological activity and are used in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves multi-step procedures. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of these compounds is usually analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often require specific reagents and conditions. For instance, phosphorus oxychloride was necessary for a certain condensation, which activates the carbonyl group of aromatic acids and increases its electrophilicity to enhance the addition of triazole to it .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined by elemental analysis and spectral data .

Scientific Research Applications

Allosteric Enhancement of A1 Adenosine Receptor

Romagnoli et al. (2008) synthesized a series of derivatives related to the mentioned compound, evaluating them as allosteric enhancers of the A1 adenosine receptor. They found that the nature of substituents on the phenyl ring tethered to the piperazine significantly influences the allosteric enhancer activity, highlighting the potential of these compounds in modulating receptor responses Romagnoli et al., 2008.

Anticancer Activity

Turov (2020) reported on the anticancer activity of polyfunctional substituted 1,3-thiazoles, which share a structural motif with the compound of interest. Screening across various cancer cell lines revealed that derivatives with a piperazine substituent exhibited significant efficacy, suggesting their potential as cancer therapeutics Turov, 2020.

Anti-inflammatory and Analgesic Properties

Tozkoparan et al. (2004) synthesized derivatives bearing a resemblance to the compound , assessing their anti-inflammatory and analgesic activities. They discovered that certain derivatives showed potent activity, indicating the therapeutic potential of such compounds in pain and inflammation management Tozkoparan et al., 2004.

Eco-friendly Synthesis and Crystal Structure Analysis

Said et al. (2020) focused on an eco-friendly microwave-assisted synthesis of a compound structurally similar to 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone. They also conducted crystal structure and Hirshfeld Surface Analysis, providing insights into the compound's molecular conformation and intermolecular interactions Said et al., 2020.

Electrochemical Synthesis and Oxidation Studies

Amani and Nematollahi (2012) explored the electrochemical synthesis of arylthiobenzazoles, related to the target compound, through oxidation processes. Their study offers a novel approach to synthesizing such compounds, potentially opening new pathways for developing therapeutic agents Amani and Nematollahi, 2012.

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structures and properties. Chronic use of some compounds may cause appreciable gastrointestinal irritation, bleeding, and ulceration .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry. Future research may focus on increasing the biological activity of these compounds and exploring their potential applications in drug discovery and development .

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPWKZUBZWRHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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